![molecular formula C19H22Br2N2O2 B3742530 2,4-dibromo-6-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B3742530.png)
2,4-dibromo-6-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol
Overview
Description
2,4-dibromo-6-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol, also known as DEET (N,N-diethyl-meta-toluamide), is a widely used insect repellent. DEET has been in use for over 60 years and is considered a highly effective insect repellent. The chemical structure of DEET is complex, and its mechanism of action is not fully understood.
Mechanism of Action
The mechanism of action of 2,4-dibromo-6-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol is not fully understood. It is believed that 2,4-dibromo-6-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol works by interfering with the insect's ability to detect the presence of humans or animals. 2,4-dibromo-6-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol is thought to mask the scent of humans and animals, making them less attractive to insects. 2,4-dibromo-6-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol may also interfere with the insect's ability to detect carbon dioxide, which is a key factor in attracting insects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,4-dibromo-6-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol are not fully understood. 2,4-dibromo-6-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol has been shown to have low toxicity in humans and animals when used as directed. However, 2,4-dibromo-6-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol can cause skin irritation and allergic reactions in some individuals. Long-term exposure to 2,4-dibromo-6-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol has been associated with neurological effects in animals, but there is no evidence of similar effects in humans.
Advantages and Limitations for Lab Experiments
2,4-dibromo-6-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol is widely used in laboratory experiments to study insect behavior and physiology. 2,4-dibromo-6-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol is a highly effective insect repellent, making it an ideal tool for studying the effects of insect behavior and physiology. However, 2,4-dibromo-6-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol can interfere with the results of some experiments, particularly those involving the detection of human or animal scent.
Future Directions
There are many potential future directions for research on 2,4-dibromo-6-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol. One area of research is the development of new insect repellents that are more effective and less toxic than 2,4-dibromo-6-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol. Another area of research is the study of the mechanism of action of 2,4-dibromo-6-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol, which is not fully understood. Finally, there is a need for more research on the long-term effects of 2,4-dibromo-6-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol exposure in humans and animals.
Scientific Research Applications
2,4-dibromo-6-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol has been extensively studied for its insect repellent properties. It is used to protect humans and animals from a wide range of insect-borne diseases such as malaria, dengue fever, and Zika virus. 2,4-dibromo-6-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol is also used in agriculture to protect crops from insect damage. 2,4-dibromo-6-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol has been shown to be highly effective against a wide range of insects, including mosquitoes, ticks, and flies.
properties
IUPAC Name |
2,4-dibromo-6-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Br2N2O2/c1-2-25-18-6-4-3-5-17(18)23-9-7-22(8-10-23)13-14-11-15(20)12-16(21)19(14)24/h3-6,11-12,24H,2,7-10,13H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLUJMKSSCKKGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)CC3=C(C(=CC(=C3)Br)Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Br2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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